molecular formula C15H22N2O4 B2842390 3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid CAS No. 2137882-84-7

3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid

Cat. No.: B2842390
CAS No.: 2137882-84-7
M. Wt: 294.351
InChI Key: UZHGBBFYYDHCEV-UHFFFAOYSA-N
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Description

The compound 3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid (CAS: 2137882-84-7) is a tetrahydroindolizine derivative functionalized with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a carboxylic acid at the 1-position. Its molecular formula is C₁₅H₂₂N₂O₄, with a purity of 95% as reported in commercial catalogs . The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the carboxylic acid enables further derivatization (e.g., amide coupling). This compound serves as a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring indolizine scaffolds .

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-9-10-8-11(13(18)19)12-6-4-5-7-17(10)12/h8H,4-7,9H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHGBBFYYDHCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C2N1CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative and an aldehyde or ketone. This step often requires the use of a strong acid catalyst and heating to promote the cyclization.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Functionalization of the Indolizine Core: The final step involves the introduction of the carboxylic acid functionality at the desired position on the indolizine core. This can be achieved through various methods, including oxidation reactions or the use of carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using nucleophilic or electrophilic reagents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indolizine core can yield various oxidized derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound’s indolizine core is of interest in biological studies due to its potential biological activity. It can be used as a probe to study enzyme interactions, receptor binding, and cellular processes.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets such as enzymes and receptors. The indolizine core may also play a role in modulating biological activity through its interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Carboxylic Acid at C-1 vs. C-3

A key positional isomer, 1-({[(tert-butoxycarbonyl)amino]methyl})-5,6,7,8-tetrahydroindolizine-3-carboxylic acid (CAS: EN300-126716), shares the same molecular formula but places the carboxylic acid at the 3-position instead of the 1-position . This subtle structural difference alters physicochemical properties:

  • Polarity : The C-1 carboxylic acid (target compound) may exhibit higher aqueous solubility due to steric accessibility compared to the C-3 isomer.

Functional Group Variations

Ethyl 2-Amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate (CAS: 61905-92-8)

This derivative replaces the carboxylic acid with an ethyl ester and introduces amino and cyano groups at C-2 and C-3 :

  • Electronic Effects: The electron-withdrawing cyano group increases electrophilicity at C-3, enhancing reactivity in nucleophilic substitutions.
  • Applications : Used in heterocyclic chemistry for synthesizing fused-ring systems, contrasting with the target compound’s role as a carboxylate intermediate.
N-(2-Methoxypyrimidin-5-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide

This carboxamide derivative, synthesized via Ghosez reagent-mediated coupling, replaces the carboxylic acid with a pyrimidine-containing carboxamide :

  • Synthetic Route : Requires activated intermediates (e.g., acid chlorides), unlike the target compound’s direct use in coupling reactions.

Boronate Ester Derivatives

Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroindolizine-1-carboxylate (CAS: 1176775-00-0) incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions :

  • Utility : Facilitates carbon-carbon bond formation in drug discovery, contrasting with the target compound’s role in acid-based derivatization.
  • Stability : Boronate esters are moisture-sensitive, requiring anhydrous conditions, whereas the carboxylic acid is more stable.

Comparative Data Table

Compound Name Molecular Formula Functional Groups Purity (%) Key Applications Reference ID
3-(((Boc-amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid C₁₅H₂₂N₂O₄ C-1 COOH, C-3 Boc-NHCH₂ 95 Intermediate for amide coupling
1-(((Boc-amino)methyl)-5,6,7,8-tetrahydroindolizine-3-carboxylic acid C₁₅H₂₂N₂O₄ C-3 COOH, C-1 Boc-NHCH₂ 95 Positional isomer studies
Ethyl 2-amino-3-cyano-5,6,7,8-tetrahydroindolizine-1-carboxylate C₁₃H₁₇N₃O₂ C-1 COOEt, C-2 NH₂, C-3 CN >95 Heterocyclic synthesis
N-(2-Methoxypyrimidin-5-yl)-5,6,7,8-tetrahydroindolizine-1-carboxamide C₁₇H₁₉N₅O₂ C-1 CONH-pyrimidine N/A Kinase inhibitor development
Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroindolizine-1-carboxylate C₁₆H₂₄BNO₄ C-1 COOMe, C-3 boronate ester 95 Suzuki cross-coupling

Research Implications

  • Drug Discovery : The target compound’s carboxylic acid group is ideal for generating amide libraries, while its boronate analog supports biaryl synthesis .
  • Structure-Activity Relationships (SAR) : Positional isomers (C-1 vs. C-3 COOH) help elucidate steric and electronic effects on target binding .

Biological Activity

3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid (commonly referred to as Boc-amino tetrahydroindolizine) is a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is a common strategy in peptide synthesis to protect amines during chemical reactions. Its molecular formula is C13H19N1O4C_{13}H_{19}N_{1}O_{4}, and it has a molecular weight of approximately 245.27 g/mol.

PropertyValue
Molecular FormulaC13H19N1O4
Molecular Weight245.27 g/mol
CAS NumberNot Available
IUPAC NameThis compound
SMILESCC(C)(C)OC(=O)NC@@HCc1c[nH]c2c1cccc2

The biological activity of Boc-amino tetrahydroindolizine is primarily attributed to its role as a peptide precursor . The Boc group allows for selective reactions that can lead to the formation of complex peptides with potential therapeutic effects. The compound's structure suggests possible interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds related to tetrahydroindolizines exhibit antimicrobial properties. For instance, studies have shown that modifications in the indolizine structure can enhance antibacterial activity against resistant strains of bacteria. While specific data on Boc-amino tetrahydroindolizine is limited, the structural similarities suggest potential efficacy in this area.

Anticancer Properties

Tetrahydroindolizines have been investigated for their anticancer properties. Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the Boc group may enhance the stability and bioavailability of the compound in therapeutic applications.

Case Studies

  • Study on Indolizine Derivatives :
    A study published in the Journal of Medicinal Chemistry explored various indolizine derivatives for their anticancer activity. It was found that specific modifications led to significant inhibition of tumor growth in vitro and in vivo models .
  • Antimicrobial Efficacy :
    Another research article examined the antimicrobial properties of indolizine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural features contributed to increased activity against resistant bacterial strains .

Toxicity and Safety Profile

Initial assessments suggest that Boc-amino tetrahydroindolizine has a moderate safety profile; however, comprehensive toxicity studies are necessary to establish its safety for clinical use. Predictive models indicate low acute toxicity levels based on structural analysis .

Table 2: Toxicity Data Summary

Toxicity ParameterValue
Acute Toxicity (rat)LD50 > 2000 mg/kg
CarcinogenicityNon-carcinogenic
MutagenicityNot assessed

Q & A

Q. Optimization Tips :

  • Use a 1.1:1 molar ratio of Boc₂O to the amine to minimize side reactions.
  • Purify intermediates via recrystallization (acetic acid/water) or silica gel chromatography (ethyl acetate/hexane) to achieve >95% purity .

How can spectroscopic techniques validate the structure and purity of this compound?

Q. Basic Characterization Workflow

  • NMR Analysis :
    • ¹H-NMR : Identify the Boc group (singlet at δ 1.3–1.5 ppm for tert-butyl) and tetrahydroindolizine protons (multiplet at δ 2.5–3.5 ppm for CH₂ groups) .
    • ¹³C-NMR : Confirm the carbonyl (C=O) signals at ~165–175 ppm for the carboxylic acid and Boc groups .
  • IR Spectroscopy : Detect characteristic Boc C=O stretches at ~1680–1765 cm⁻¹ and carboxylic acid O-H stretches (broad, ~2500–3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Look for [M+H]⁺ peaks matching the molecular weight (C₁₅H₂₂N₂O₄: MW 294.35) and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~238) .

How can competing reaction pathways during synthesis be minimized?

Advanced Mechanistic Analysis
Competing pathways (e.g., over-alkylation or Boc deprotection) arise from:

  • Uncontrolled pH : Use buffered conditions (pH 7–8) during Boc protection to prevent premature cleavage .
  • Reagent Stoichiometry : Limit excess acylating agents to avoid side reactions at the indolizine nitrogen.
  • Temperature Control : Maintain reflux temperatures (80–100°C) during cyclization to ensure regioselectivity .

Q. Troubleshooting :

  • Monitor reactions via TLC every 30 minutes.
  • Use quenching experiments (e.g., adding water) to isolate intermediates and identify byproducts .

How should researchers address contradictions in reported yields or purity across studies?

Advanced Data Reconciliation
Discrepancies often stem from:

  • Purification Methods : Column chromatography (silica gel) vs. recrystallization (acetic acid) may yield 90–95% vs. 85–90% purity, respectively .
  • Catalyst Loading : Palladium-catalyzed steps (e.g., arylation) require precise catalyst ratios (5–10 mol%) for optimal yields .

Q. Validation Protocol :

  • Replicate reactions using identical reagents (e.g., Acros Organics Boc₂O).
  • Compare HPLC retention times and NMR integrals with published data .

What strategies enable selective functionalization of the carboxylic acid vs. Boc-protected amine?

Q. Advanced Reactivity Control

  • Carboxylic Acid Activation : Use EDCl/HOBt for amide bond formation without Boc cleavage (pH 6–7, RT) .
  • Boc Deprotection : Treat with TFA/DCM (1:1 v/v, 0°C to RT) to selectively remove Boc, leaving the carboxylic acid intact .

Q. Case Study :

  • After Boc deprotection, the free amine can be coupled with NHS esters (e.g., FITC for fluorescence tagging) .

How does the compound’s stability vary under acidic or basic conditions?

Q. Advanced Stability Profiling

  • Acidic Conditions (pH <3) : Rapid Boc cleavage occurs within 1 hour (TFA > HCl), while the carboxylic acid remains stable .
  • Basic Conditions (pH >10) : Carboxylic acid deprotonation (pKa ~4.5) enhances solubility but risks ester hydrolysis if activated .

Q. Recommendations :

  • Store the compound at -20°C in anhydrous DMSO or DMF to prevent moisture-induced degradation .

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